Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

3-(piperidin-1-yl)methylaniline structure
93138-55-7 structure
Nome do Produto:3-(piperidin-1-yl)methylaniline
N.o CAS:93138-55-7
MF:C12H18N2
MW:190.284722805023
MDL:MFCD04114502
CID:802817
PubChem ID:6484331

3-(piperidin-1-yl)methylaniline Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(Piperidin-1-ylmethyl)aniline
    • 3-(1-Piperidylmethyl)aniline
    • [3-(Piperidin-1-ylmethyl)phenyl]amine
    • Benzenamine,3-(1-piperidinylmethyl)-
    • C12H18N2
    • 3-(PIPERIDYLMETHYL)ANILINE
    • 3-(Piperidylmethyl)phenylamine
    • BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-
    • 3-(1-piperidinylmethyl)aniline
    • 3-(PIPERIDINYLMETHYL)ANILINE
    • 3-piperidinomethyl-aniline
    • 3-Piperidin-1-ylmethyl-aniline
    • SEJNYLBEEMVJNN-UHFFFAOYSA-N
    • HMS1699N04
    • 3-[(piperidin-1-yl)methyl]aniline
    • 1-(3-AMINOBENZYL)PIPERIDINE
    • 3-(1-Piperidinylmethyl)benzenamine (ACI)
    • Piperidine, 1-(m-aminobenzyl)- (7CI)
    • 3-(Piperidinomethyl)aniline
    • SY002218
    • DTXSID70424451
    • MFCD04114502
    • SCHEMBL923368
    • 3-(piperidin-1-ylmethyl)aniline, AldrichCPR
    • ALBB-021925
    • AB18463
    • BBL030221
    • EN300-36760
    • STL257350
    • 3-(Piperidin-1-yl)methylphenylamine
    • AKOS000160437
    • CCG-356067
    • 93138-55-7
    • F8880-4654
    • AS-31265
    • AC-2583
    • Z285162812
    • 3-(piperidin-1-yl)methylaniline
    • MDL: MFCD04114502
    • Inchi: 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
    • Chave InChI: SEJNYLBEEMVJNN-UHFFFAOYSA-N
    • SMILES: NC1C=C(CN2CCCCC2)C=CC=1

Propriedades Computadas

  • Massa Exacta: 190.14700
  • Massa monoisotópica: 190.147
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 164
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 29.3
  • XLogP3: 2.5

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.068
  • Ponto de Fusão: 106 °C
  • Ponto de ebulição: 312.3℃ at 760 mmHg
  • Ponto de Flash: 128°C
  • Índice de Refracção: 1.589
  • PSA: 29.26000
  • LogP: 2.77380
  • Pressão de vapor: No data available

3-(piperidin-1-yl)methylaniline Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: Irritant
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Código da categoria de perigo: 36
  • Instrução de Segurança: 26
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Store at 4 ° C, -4 ° C is better
  • Classe de Perigo:IRRITANT

3-(piperidin-1-yl)methylaniline Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(piperidin-1-yl)methylaniline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002218-5g
3-(1-Piperidylmethyl)aniline
93138-55-7 >95%
5g
¥850.00 2024-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65350-5g
3-(Piperidin-1-ylmethyl)aniline
93138-55-7
5g
¥1589.0 2021-09-08
abcr
AB216762-10 g
3-(1-Piperidinylmethyl)aniline; 95%
93138-55-7
10g
€255.40 2023-05-20
Enamine
EN300-36760-0.05g
3-[(piperidin-1-yl)methyl]aniline
93138-55-7 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-36760-0.25g
3-[(piperidin-1-yl)methyl]aniline
93138-55-7 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-36760-0.5g
3-[(piperidin-1-yl)methyl]aniline
93138-55-7 95.0%
0.5g
$24.0 2025-03-21
Enamine
EN300-36760-2.5g
3-[(piperidin-1-yl)methyl]aniline
93138-55-7 95.0%
2.5g
$77.0 2025-03-21
TRC
B448885-100mg
3-(Piperidin-1-ylmethyl)aniline
93138-55-7
100mg
$ 80.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65350-1g
3-(Piperidin-1-ylmethyl)aniline
93138-55-7
1g
¥529.0 2021-09-08
Life Chemicals
F8880-4654-1g
3-[(piperidin-1-yl)methyl]aniline
93138-55-7 95%
1g
$32.0 2023-09-06

3-(piperidin-1-yl)methylaniline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Magnesium ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 9, 0 °C
Referência
A Convenient and General Reduction of Amides to Amines with Low-Valent Titanium
Zhang, Tongxin; Zhang, Yan; Zhang, Weixi; Luo, Meiming, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists.
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  3 atm, 45 - 50 °C
Referência
Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride
, China, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  45 min, reflux
Referência
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  rt; heated; 15 min, rt
Referência
Preparation of indole amino acid derivatives as somatostatin agonists or antagonists
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Dimethylamine ,  Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ;  18 h, rt; 10 h, rt
Referência
An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines
Pete, Bela; Szantay, Csaba, ARKIVOC (Gainesville, 2008, (6), 78-83

Método de produção 7

Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, rt → reflux
Referência
Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ,  Tetrahydrofuran ;  30 - 60 min, rt
Referência
Preparation of hydrazonodiaminopyrazoles with antiproliferative activity.
, United States, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  1 h, reflux
Referência
Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents
Zuo, Sai-Jie; Zhang, Sai; Mao, Shuai; Xie, Xiao-Xiao; Xiao, Xue; et al, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190

Método de produção 10

Condições de reacção
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  45 min, reflux
Referência
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer
, United States, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists.
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ,  Tetrahydrofuran ;  15 min, rt
Referência
Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity.
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
Referência
Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions
, World Intellectual Property Organization, , ,

3-(piperidin-1-yl)methylaniline Raw materials

3-(piperidin-1-yl)methylaniline Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline
A844456
Pureza:99%
Quantidade:5g
Preço ($):327.0